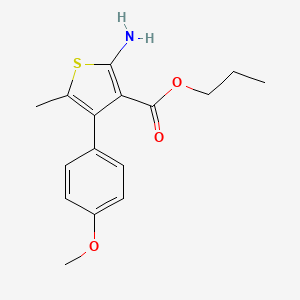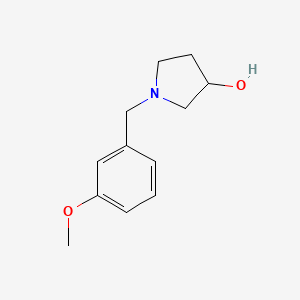
Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups including an amino group (-NH2), a carboxylate group (-COO-), a methoxy group (-OCH3), and a thiophene ring. These functional groups could potentially contribute to the reactivity and properties of the compound .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve reactions such as nucleophilic aromatic substitution, esterification, and others. For example, a similar compound, (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid, was synthesized through a series of reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR, and IR spectroscopy. These techniques can provide information about the arrangement of atoms and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These properties could include solubility, melting point, boiling point, and others .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate, due to its complex structure, is involved in various synthesis and reaction studies. It is used in the synthesis of different chemical compounds, where its structure plays a crucial role in the chemical reactions and properties of the resulting substances. For instance, the compound was used in studies related to the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester. In these studies, the compound underwent various reactions, demonstrating its versatility and importance in chemical synthesis (Pimenova et al., 2003).
Crystal Structure Analysis
The compound's unique molecular structure also makes it a subject of interest in crystal structure analysis. It's used to understand the molecular and crystallographic arrangements in similar complex molecules. For instance, studies involved the analysis of its crystal structure to determine the unique arrangement and interactions at the molecular level, providing insights into the structural complexities of such compounds (Kumarasinghe et al., 2009).
Applications in Dyeing and Textile Industry
Interestingly, derivatives of this compound have applications in the dyeing and textile industry. For example, certain derivatives were synthesized and used to dye polyester fibers, showcasing the compound's utility beyond pure chemical research and into practical, industrial applications. The dyes produced offered a range of colors and demonstrated good fastness properties, making them suitable for textile applications (Iyun et al., 2015).
Contribution to Drug Discovery and Medical Research
Although you asked to exclude drug use and dosage information, it's worth noting that the compound's derivatives are investigated for their potential in drug discovery and medical research. For instance, studies focused on the synthesis of related compounds for their potential biological activities, such as anti-proliferative effects against certain tumor cell lines (Thomas et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-amino-4-methoxyphenol, have been found to be volatile constituents in the aroma concentrate of tieguanyin teas . They are also used for the synthesis of pyridine analogues .
Mode of Action
Similar compounds have been found to interact with their targets and cause changes at the molecular level .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have significant effects at the molecular and cellular levels .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-9-20-16(18)14-13(10(2)21-15(14)17)11-5-7-12(19-3)8-6-11/h5-8H,4,9,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTOBRYCOKAAMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1370485.png)


![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370489.png)
![1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370491.png)
![1-[(3-Bromophenyl)methyl]piperidin-3-amine](/img/structure/B1370492.png)

![1-[(3-Hydroxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370494.png)
![1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370499.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370500.png)

![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1370503.png)
![1-[(3,4-Dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B1370506.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B1370507.png)